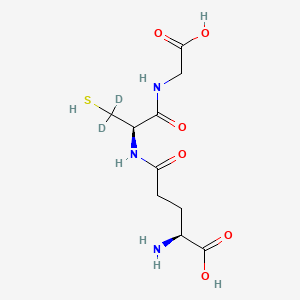
L-Glutathione reduced-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutathione reduced-d2, also known as γ-L-Glutamyl-L-cysteinyl-glycine-d2, is a deuterated form of L-Glutathione reduced. This compound is an endogenous antioxidant and oxygen free radical scavenger. It plays a crucial role in protecting cells from oxidative stress and maintaining cellular redox homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Glutathione reduced-d2 is synthesized through a series of enzymatic reactions. The synthesis involves the following steps:
Formation of γ-Glutamylcysteine: The enzyme γ-glutamyl cysteine synthetase catalyzes the reaction between L-glutamate and L-cysteine in the presence of magnesium and manganese ions, hydrolyzing one molecule of adenosine triphosphate (ATP) to form γ-glutamylcysteine.
Formation of this compound: Glutathione synthetase catalyzes the formation of a peptide bond between γ-glutamylcysteine and glycine, resulting in the formation of this compound, with the hydrolysis of another molecule of ATP.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using microorganisms such as Saccharomyces cerevisiae. The production process can be optimized by controlling the medium composition, osmotic and pressure conditions, and using genetic engineering techniques to enhance yield .
Chemical Reactions Analysis
Types of Reactions
L-Glutathione reduced-d2 undergoes various types of chemical reactions, including:
Oxidation: The thiol group in this compound can be readily oxidized to form oxidized glutathione (GSSG).
Conjugation: This compound can conjugate with various electrophilic compounds, aiding in detoxification processes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other reactive oxygen species can oxidize this compound.
Reduction: Glutathione reductase and NADPH are commonly used for the reduction of GSSG back to this compound.
Major Products Formed
Oxidation: Oxidized glutathione (GSSG).
Reduction: This compound.
Conjugation: Various glutathione conjugates depending on the electrophilic compound involved.
Scientific Research Applications
L-Glutathione reduced-d2 has a wide range of scientific research applications:
Mechanism of Action
L-Glutathione reduced-d2 exerts its effects through several mechanisms:
Antioxidant Defense: It neutralizes reactive oxygen species and free radicals, protecting cells from oxidative damage.
Detoxification: It conjugates with electrophilic compounds, aiding in their detoxification and excretion.
Redox Homeostasis: It maintains cellular redox balance by cycling between its reduced (GSH) and oxidized (GSSG) forms.
Comparison with Similar Compounds
L-Glutathione reduced-d2 is unique due to its deuterated labeling, which makes it useful as a tracer in pharmacokinetic studies. Similar compounds include:
L-Glutathione reduced: The non-deuterated form, which also acts as an antioxidant and detoxifying agent.
Oxidized Glutathione (GSSG): The oxidized form of glutathione, which can be reduced back to L-Glutathione reduced by glutathione reductase.
Glutathione Disulfide: Another form of oxidized glutathione, involved in maintaining redox homeostasis.
This compound stands out for its application in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various studies.
Properties
Molecular Formula |
C10H17N3O6S |
|---|---|
Molecular Weight |
309.34 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-(carboxymethylamino)-1,1-dideuterio-3-oxo-1-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i4D2 |
InChI Key |
RWSXRVCMGQZWBV-VPWBGDQVSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)S |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















